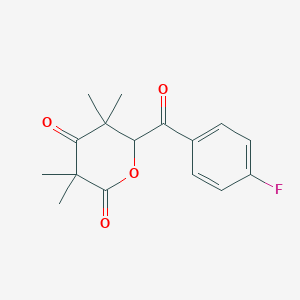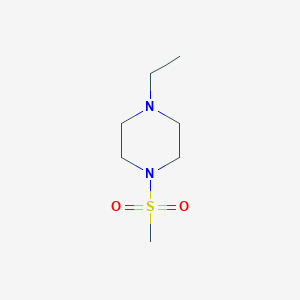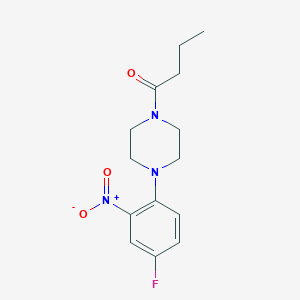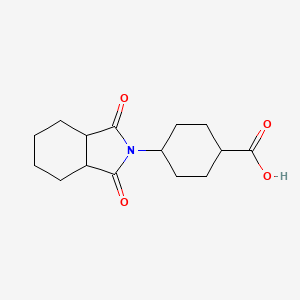![molecular formula C21H18F3N3O4S B3983037 1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3983037.png)
1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Übersicht
Beschreibung
1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine, also known as NTS, is a chemical compound that has been widely used in scientific research. NTS is a piperazine derivative and belongs to the class of sulfonyl-containing compounds. It has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Wirkmechanismus
The mechanism of action of 1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and angiogenic processes. This compound has been shown to inhibit the activity of MMP-2 and MMP-9, which are enzymes involved in the degradation of extracellular matrix proteins. This property may contribute to its anti-angiogenic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the activity of MMP-2 and MMP-9, which are enzymes involved in the degradation of extracellular matrix proteins. This property may contribute to its anti-angiogenic effects. This compound has also been shown to inhibit the proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities. It has been extensively studied for its biological activities, making it a well-established tool for scientific research. However, there are some limitations to its use. This compound is a relatively complex compound, which may make it difficult to synthesize for some researchers. It also has limited solubility in water, which may restrict its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine research. One potential area of research is the development of this compound analogs with improved properties, such as increased solubility or potency. Another area of research is the investigation of this compound as a potential therapeutic agent for the treatment of cancer and other diseases that involve abnormal angiogenesis. Finally, the mechanism of action of this compound could be further elucidated to better understand its biological activities.
Wissenschaftliche Forschungsanwendungen
1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has been extensively studied for its biological activities. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This property makes it a potential candidate for the treatment of cancer and other diseases that involve abnormal angiogenesis.
Eigenschaften
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S/c22-21(23,24)19-14-17(27(28)29)6-8-20(19)25-9-11-26(12-10-25)32(30,31)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPCOYRYNQYGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-furylmethyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3982958.png)
![2-{4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B3982962.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B3982975.png)
![N-{[(4,5-dimethyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3982979.png)
![4-methyl-N-(4-methylbenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3982980.png)




![2-(4-chlorophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B3983022.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B3983026.png)
![4-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3983041.png)
